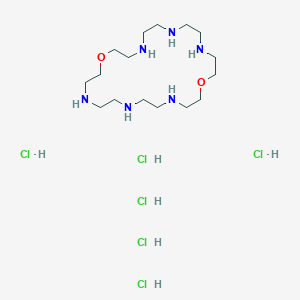
Lamivudine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lamivudine, also known as 3TC, is an antiretroviral medication used to prevent and treat HIV/AIDS. It is also used to treat chronic hepatitis B when other options are not possible . It is effective against both HIV-1 and HIV-2 and is typically used in combination with other antiretrovirals such as zidovudine, dolutegravir, and abacavir .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the enantioselective synthesis of this compound from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary . Another method involves a semi-continuous multi-step synthesis process from L-menthyl glyoxylate hydrate .Molecular Structure Analysis
This compound is a cytosine analog with a molecular formula of C8H11N3O3S . It has an average mass of 229.256 Da and a monoisotopic mass of 229.052109 Da .Chemical Reactions Analysis
This compound is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, this compound triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .Physical And Chemical Properties Analysis
This compound is a small molecule with a molecular weight of 229.256. It has a chemical formula of C8H11N3O3S .Mechanism of Action
Future Directions
Lamivudine remains a key component of first-line therapy for HIV because of its virological efficacy and ability to be partnered with other antiretroviral agents in traditional and novel combination therapies . The prominence of this compound in HIV therapy is highlighted by its incorporation in recent innovative treatment strategies, such as single-tablet regimens that address challenges associated with regimen complexity and treatment adherence and 2-drug regimens being developed to mitigate cumulative drug exposure and toxicities .
properties
CAS RN |
131086-21-0 |
|---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



